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Compound of Interest

Compound Name: 2,6-Difluorobenzamide

Cat. No.: B103285 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-
difluorobenzamide, a significant metabolite of the pesticide diflubenzuron.[1][2][3][4] The

following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with the experimental protocols for their acquisition. This

document is intended for researchers, scientists, and professionals in the field of drug

development and analytical chemistry.

Molecular Structure and Properties
IUPAC Name: 2,6-difluorobenzamide[5]

CAS Number: 18063-03-1[1][6]

Molecular Formula: C₇H₅F₂NO[2][6]

Molecular Weight: 157.12 g/mol [1][2][5]

Appearance: White to off-white crystalline solid.[6]

Melting Point: 145-148 °C[1]

Spectroscopic Data
The following tables summarize the key spectroscopic data for 2,6-difluorobenzamide.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆)[7]

Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.95 (br s) Broad Singlet 1H -NH₂

7.75 (br s) Broad Singlet 1H -NH₂

7.55 - 7.45 (m) Multiplet 1H Ar-H (para)

7.20 - 7.10 (t, J=8.8

Hz)
Triplet 2H Ar-H (meta)

¹³C NMR[8]

Chemical Shift (ppm) Assignment

163.5 (t, J=3.9 Hz) C=O

160.5 (dd, J=255.0, 7.8 Hz) C-F

132.0 (t, J=10.4 Hz) C-H (para)

115.5 (t, J=20.3 Hz) C-CONH₂

112.5 (dd, J=20.3, 3.9 Hz) C-H (meta)

Infrared (IR) Spectroscopy
IR (KBr Pellet)[5][9]
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Wavenumber (cm⁻¹) Intensity Assignment

3436 Strong N-H Stretch

3220 Strong N-H Stretch

1670 Strong C=O Stretch (Amide I)

1625 Strong N-H Bend (Amide II)

1585 Medium C=C Aromatic Stretch

1475 Strong C=C Aromatic Stretch

1280 Strong C-N Stretch

1050 Strong C-F Stretch

780 Strong C-H Aromatic Bend

Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrum[5][8]

m/z Relative Intensity (%) Assignment

157 100 [M]⁺ (Molecular Ion)

141 80 [M-NH₂]⁺

113 40 [M-CONH₂]⁺

95 20 [C₆H₃F₂]⁺

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a solid

sample like 2,6-difluorobenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Difluorobenzamide
https://www.chemicalbook.com/SpectrumEN_18063-03-1_13CNMR.htm
https://www.benchchem.com/product/b103285?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103285?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: Dissolve approximately 5-10 mg of 2,6-difluorobenzamide in 0.5-0.7

mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:

Acquire the proton spectrum using a standard pulse program.

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

Apply a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the carbon spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-200 ppm).

A larger number of scans is typically required for ¹³C NMR due to the low natural

abundance of the ¹³C isotope.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase the spectrum to obtain pure absorption lineshapes.

Reference the chemical shifts to the residual solvent peak (DMSO at 2.50 ppm for ¹H and

39.52 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum.
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Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet):

Grind a small amount (1-2 mg) of 2,6-difluorobenzamide with approximately 100-200 mg

of dry potassium bromide (KBr) using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Place the powder into a pellet press and apply pressure to form a transparent or

translucent pellet.

Instrument Setup:

Place the KBr pellet in the sample holder of the FTIR spectrometer. .

Data Acquisition:

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

The instrument software automatically subtracts the background spectrum from the

sample spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the major absorption bands.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the 2,6-difluorobenzamide sample into

the mass spectrometer, typically via a direct insertion probe for a solid sample.

Ionization:

Utilize Electron Ionization (EI) as the ionization method.
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Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to

induce ionization and fragmentation.

Mass Analysis:

The resulting ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Detection:

The separated ions are detected, and their abundance is recorded.

Data Processing:

The data is presented as a mass spectrum, which is a plot of relative ion abundance

versus m/z.

Identify the molecular ion peak and major fragment ions.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of 2,6-
difluorobenzamide, demonstrating how different techniques provide complementary

information for structural elucidation.
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Spectroscopic analysis workflow for 2,6-Difluorobenzamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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